molecular formula C15H16FN3OS B5697901 N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No. B5697901
M. Wt: 305.4 g/mol
InChI Key: JVKHUOAZTJAVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, also known as FTC-146, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes.

Mechanism of Action

N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide works by selectively binding to the CXCR4 receptor, which is a G protein-coupled receptor that plays a crucial role in cell migration and invasion. By blocking the CXCR4 receptor, this compound inhibits the migration and invasion of cancer cells and prevents HIV from entering host cells. This compound also has anti-inflammatory properties by blocking the CXCR4 receptor on immune cells, which reduces inflammation.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory effects on CXCR4 receptor signaling. It has been shown to reduce cancer cell migration and invasion, prevent HIV entry into host cells, and reduce inflammation. In addition, this compound has been shown to have minimal toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the CXCR4 receptor, which makes it an ideal tool for studying the role of CXCR4 in various physiological and pathological processes. It has also been shown to have minimal toxicity and is well-tolerated in animal models, which makes it suitable for in vivo studies. However, one limitation of this compound is that it is a small molecule inhibitor, which may have off-target effects on other receptors.

Future Directions

There are several future directions for research on N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide. One direction is to further investigate its potential therapeutic applications in cancer, HIV/AIDS, and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of the CXCR4 receptor based on the structure of this compound. Finally, future research could focus on developing new drug delivery systems for this compound to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of the CXCR4 receptor that has potential therapeutic applications in various diseases. It is synthesized using a multi-step synthesis method and has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound could lead to the development of new therapies for cancer, HIV/AIDS, and inflammatory disorders.

Synthesis Methods

N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be synthesized using a multi-step synthesis method. The first step involves the reaction of 3-fluorophenyl isothiocyanate with hydrazine hydrate to form 3-fluorophenyl hydrazine. The second step involves the reaction of 3-fluorophenyl hydrazine with cyclohexanecarboxylic acid to form N-(3-fluorophenyl)cyclohexanecarboxamide. Finally, N-(3-fluorophenyl)cyclohexanecarboxamide is reacted with thiosemicarbazide to form this compound.

Scientific Research Applications

N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV/AIDS, and inflammatory disorders. It has been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis. This compound has also been shown to block the entry of HIV into host cells by targeting the CXCR4 receptor. In addition, this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory bowel disease.

properties

IUPAC Name

N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS/c16-12-8-4-7-11(9-12)14-18-19-15(21-14)17-13(20)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKHUOAZTJAVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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